molecular formula C10H7BrN2O2 B2413814 1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione CAS No. 1216075-41-0

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione

Cat. No. B2413814
CAS RN: 1216075-41-0
M. Wt: 267.082
InChI Key: DDVBFBNNGGFPAI-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione” is a compound that likely contains a bromophenyl group and a dihydropyrazine-2,3-dione group . The bromophenyl group is a phenyl ring with a bromine atom attached, and dihydropyrazine-2,3-dione is a heterocyclic compound containing a pyrazine ring .


Synthesis Analysis

The synthesis of bromophenyl derivatives typically involves reactions such as Friedel-Crafts acylation, Suzuki cross-coupling, and Fischer indole cyclization . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of “1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione”.


Molecular Structure Analysis

The molecular structure of bromophenyl derivatives is often confirmed by techniques such as X-ray crystallography . These studies provide insights into the potential molecular geometry and conformation of “1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione”.


Chemical Reactions Analysis

The bromophenyl group in these compounds is a reactive site that can participate in further chemical reactions, such as Suzuki cross-coupling, which is a palladium-catalyzed reaction used to form carbon-carbon bonds .

Scientific Research Applications

Safety and Hazards

Based on the safety data sheet of a related compound, “1-(4-Bromophenyl)ethanol”, it is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation if inhaled .

Future Directions

The future directions for “1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards. Additionally, its potential applications in various fields such as medicine and agriculture could be investigated .

properties

IUPAC Name

4-(4-bromophenyl)-1H-pyrazine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVBFBNNGGFPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CNC(=O)C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-1,4-dihydropyrazine-2,3-dione

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